molecular formula C8H17N B1265533 1-Butylpyrrolidine CAS No. 767-10-2

1-Butylpyrrolidine

Cat. No.: B1265533
CAS No.: 767-10-2
M. Wt: 127.23 g/mol
InChI Key: JSHASCFKOSDFHY-UHFFFAOYSA-N
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Description

1-Butylpyrrolidine is an organic compound with the molecular formula C8H17N. It is a derivative of pyrrolidine, where a butyl group is attached to the nitrogen atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

1-Butylpyrrolidine plays a significant role in biochemical reactions, particularly in the synthesis of ionic liquids and other chemical intermediates . It interacts with various enzymes and proteins, influencing their activity and stability. For instance, this compound has been used in the microwave-assisted synthesis of ionic liquid precursors . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This, in turn, affects downstream signaling pathways, resulting in changes in gene expression and metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, such as enzymes and receptors. It can act as an enzyme inhibitor or activator, depending on the context. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites and preventing substrate access . This inhibition can lead to changes in metabolic pathways and gene expression profiles.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert beneficial effects on cellular function. At high doses, this compound can cause adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization . It can affect metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle. These changes can lead to variations in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The distribution of this compound can affect its activity and function, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact its activity and function, as it may interact with different biomolecules depending on its cellular context. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production.

Preparation Methods

1-Butylpyrrolidine can be synthesized through several methods. One common synthetic route involves the reaction of pyrrolidine with 1-bromobutane in the presence of a base. Another method is the one-pot synthesis from ammonia and 1,4-butanediol over CuNiPd/ZSM-5 catalysts. This method yields this compound with a high efficiency of 76% under optimized conditions .

Chemical Reactions Analysis

1-Butylpyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

Ionic Liquid Applications

1-Butylpyrrolidine has been extensively studied for its ability to form ionic liquids when combined with metal salts. One notable application is in the electrodeposition of metals . For instance, mixtures of this compound with zinc chloride (ZnCl₂) create an ionic liquid that serves as an effective electrolyte for zinc deposition. This method allows for the formation of zinc nanoplates, showcasing the compound's utility in materials fabrication .

Table 1: Properties of this compound-ZnCl₂ Ionic Liquid Mixtures

Molar RatioViscosity (mPa·s)Average Coordination Number
1:0.42562
1:0.5401.22
1:0.75184431

This table summarizes the viscosity and coordination numbers at varying molar ratios, indicating how the properties change with concentration .

Electrochemical Applications

In addition to its role as an ionic liquid precursor, this compound is also significant in electrochemical systems . Research has demonstrated that it can facilitate aluminum deposition when combined with aluminum chloride (AlCl₃). The resulting electrolyte is suitable for aluminum electrodeposition, which is crucial in various industrial applications .

Synthesis and Catalysis

The compound has been investigated for its potential in synthesis reactions . A study highlighted a one-pot synthesis method for producing this compound and its derivatives using aqueous ammonia and butanediol over CuNiPdZSM-5 catalysts. This method achieved a high yield of 76%, emphasizing the compound's relevance in synthetic chemistry .

Stability and Production of Ferrate (VI)

Research into the production of ferrate (VI) has identified optimal conditions involving this compound. The compound's stability under various operating parameters has been explored, indicating its potential role in environmental chemistry and waste treatment applications .

Future Directions and Case Studies

The versatility of this compound suggests numerous future research avenues:

  • Nanotechnology : Its incorporation into nanomaterials for enhanced catalytic properties.
  • Biomedical Applications : Exploring its biocompatibility and potential therapeutic uses.

A case study on the electrochemical behavior of mixtures containing this compound and ZnCl₂ revealed significant insights into their redox processes, providing a foundation for further exploration in energy storage technologies.

Comparison with Similar Compounds

1-Butylpyrrolidine can be compared with other similar compounds such as:

    1-Ethylpyrrolidine: Similar structure but with an ethyl group instead of a butyl group.

    N-Methylpyrrolidine: Contains a methyl group attached to the nitrogen atom.

    1-Butyl-2-pyrrolidinone: A ketone derivative of this compound. These compounds share similar chemical properties but differ in their reactivity and applications.

Biological Activity

1-Butylpyrrolidine is a cyclic amine with significant potential in various biological and chemical applications. This article explores its biological activity, synthesis, and relevant case studies, drawing from diverse research findings.

This compound (C8H17N) is characterized by its molecular weight of 127.23 g/mol and a boiling point of 155-157 °C. It is primarily used as a solvent and a precursor in the synthesis of ionic liquids. Its structure includes a five-membered ring containing nitrogen, which contributes to its reactivity and biological properties.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds related to this compound. For instance, derivative compounds have demonstrated efficacy in reducing inflammation in animal models. The mechanisms often involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Study:
A study evaluated the anti-inflammatory effects of various derivatives, including those derived from this compound, using carrageenan-induced models in rats. The results indicated that certain derivatives significantly reduced paw edema compared to control groups, suggesting their potential use in inflammatory conditions .

Hepatoprotective Effects

Research has also indicated that certain derivatives of this compound exhibit hepatoprotective properties. These compounds can mitigate liver damage induced by toxins through antioxidant mechanisms and the modulation of liver enzyme levels.

Research Findings:
In vivo studies showed that specific formulations containing this compound derivatives led to a decrease in serum levels of liver enzymes such as ALT and AST, indicating a protective effect against hepatotoxicity .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways. A notable method involves a one-pot synthesis from ammonia and 1,4-butandiol using CuNiPd/ZSM-5 catalysts, yielding approximately 76% under optimized conditions . This efficient synthesis route not only provides high yields but also opens avenues for producing various derivatives with enhanced biological activities.

Applications in Ionic Liquids

This compound is frequently utilized in the formulation of ionic liquids, which have garnered attention for their unique properties as solvents and electrolytes. These ionic liquids demonstrate significant electrochemical stability and are used in applications ranging from electroplating to organic synthesis.

Electrochemical Studies:
Research has shown that mixtures of this compound with ZnCl2 form ionic liquids suitable for zinc electrodeposition. The electrochemical behavior of these mixtures was analyzed using cyclic voltammetry, revealing distinct reduction and oxidation processes critical for practical applications .

Summary of Biological Activities

Activity Effect Mechanism
Anti-inflammatoryReduces inflammationInhibition of pro-inflammatory cytokines
HepatoprotectiveProtects against liver damageAntioxidant effects; modulation of liver enzymes
Electrolytic behaviorForms stable ionic liquidsElectrochemical interactions with metal ions

Properties

IUPAC Name

1-butylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-3-6-9-7-4-5-8-9/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHASCFKOSDFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227494
Record name Pyrrolidine, 1-butyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-10-2
Record name 1-Butylpyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=767-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 1-butyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine, 1-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-butylpyrrolidine
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Record name PYRROLIDINE, 1-BUTYL-
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Synthesis routes and methods

Procedure details

11.7 kg of butane-1,4-diol were reacted with 7.3 kg of n-butylamine similarly to Example 1. N-(n-butyl)-pyrrolidine was obtained in 96% yield.
Quantity
11.7 kg
Type
reactant
Reaction Step One
Quantity
7.3 kg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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